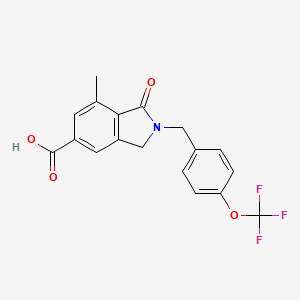
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves multiple steps, typically starting with the preparation of the isoindole core. The key steps include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl group is introduced to the isoindole core.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo group and further functionalization to attach the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines and thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxybenzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the isoindole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-1-oxo-2-(4-methoxybenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
7-Methyl-1-oxo-2-(4-chlorobenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
The presence of the trifluoromethoxy group in 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C18H14F3NO4 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
7-methyl-1-oxo-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C18H14F3NO4/c1-10-6-12(17(24)25)7-13-9-22(16(23)15(10)13)8-11-2-4-14(5-3-11)26-18(19,20)21/h2-7H,8-9H2,1H3,(H,24,25) |
InChI-Schlüssel |
IZGHIRHMKPXRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















